molecular formula C6H13BrO2S B11457810 1-[(2-Bromoethyl)sulfonyl]butane

1-[(2-Bromoethyl)sulfonyl]butane

Cat. No.: B11457810
M. Wt: 229.14 g/mol
InChI Key: LLCZNKNPSIAYMK-UHFFFAOYSA-N
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Description

1-[(2-Bromoethyl)sulfonyl]butane is an organosulfur compound characterized by a butane backbone substituted with a sulfonyl group (-SO₂-) linked to a 2-bromoethyl moiety. This structure imparts unique reactivity due to the electron-withdrawing nature of the sulfonyl group, which enhances the leaving-group ability of the bromine atom in nucleophilic substitution reactions. Applications likely include its use as a precursor in organic synthesis, particularly in crosslinking reactions or pharmaceutical intermediates .

Properties

Molecular Formula

C6H13BrO2S

Molecular Weight

229.14 g/mol

IUPAC Name

1-(2-bromoethylsulfonyl)butane

InChI

InChI=1S/C6H13BrO2S/c1-2-3-5-10(8,9)6-4-7/h2-6H2,1H3

InChI Key

LLCZNKNPSIAYMK-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-BROMOETHANESULFONYL)BUTANE can be synthesized through a multi-step process. One common method involves the reaction of butan-1-ol with sodium bromide and concentrated sulfuric acid to produce 1-bromobutane . This intermediate can then be reacted with ethanesulfonyl chloride in the presence of a base to yield 1-(2-BROMOETHANESULFONYL)BUTANE.

Industrial Production Methods: Industrial production of 1-(2-BROMOETHANESULFONYL)BUTANE typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-BROMOETHANESULFONYL)BUTANE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

    Bases: Strong bases like sodium hydroxide or potassium tert-butoxide are used in elimination reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Elimination Products: The major product of elimination reactions is typically an alkene.

Scientific Research Applications

1-(2-BROMOETHANESULFONYL)BUTANE has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group and Reactivity Comparison

Table 1: Structural and Functional Comparisons
Compound Name Functional Groups Molecular Formula Key Reactivity Features
1-[(2-Bromoethyl)sulfonyl]butane Sulfonyl, bromoethyl, butane C₆H₁₁BrO₂S High reactivity in SN2 due to -SO₂- EWG*
1,4-Bis[(2-chloroethyl)thio]butane Thioether, chloroethyl, butane C₈H₁₆Cl₂S₂ Moderate reactivity; thioether less oxidized
1-(2-Bromoethyl)pyrrole Bromoethyl, pyrrole C₆H₈BrN Pyrrole’s electron donation reduces Br reactivity
1-(2-Bromoethyl)-4-ethyl-tetrazol-5-one Bromoethyl, tetrazole C₅H₈BrN₅O Tetrazole’s aromaticity stabilizes Br leaving

*EWG: Electron-Withdrawing Group

Key Findings :

  • Sulfonyl vs. Thioether : The sulfonyl group in 1-[(2-Bromoethyl)sulfonyl]butane increases electrophilicity at the bromine compared to thioether analogs like 1,4-bis[(2-chloroethyl)thio]butane. This makes the former more reactive in substitution reactions .
  • Heterocyclic Influence : In 1-(2-Bromoethyl)pyrrole, the electron-rich pyrrole ring donates electron density, reducing bromine’s leaving-group efficiency compared to the sulfonyl analog .

Key Insights :

  • Crosslinking Potential: The sulfonyl group in 1-[(2-Bromoethyl)sulfonyl]butane may enhance its utility in creating stable polymer networks, whereas thioether analogs are less oxidatively stable .
  • Pharmaceutical Relevance : Bromoethyl derivatives, such as those in , are critical precursors for analgesics, suggesting similar applications for the target compound in drug synthesis .

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